Molecular Weight (343.33 Da) vs. N1,N2-Diphenyloxalamide (240.26 Da): Implications for Permeability and Solubility
The target compound has a molecular weight of 343.33 Da, compared to 240.26 Da for the unsubstituted parent N1,N2-diphenyloxalamide . The 103 Da increase falls within the ‘heavy’ end of the preferred oral drug space (MW ≤ 500 Da) but is above the mean for typical fragment hits. This places the compound in a differentiated property window: it is large enough to achieve shape complementarity with extended protein binding sites yet still compliant with Lipinski's rule of five [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 343.33 Da |
| Comparator Or Baseline | N1,N2-Diphenyloxalamide: 240.26 Da |
| Quantified Difference | +103 Da (+43%) |
| Conditions | Calculated from molecular formula (C17H17N3O5 vs. C14H12N2O2) |
Why This Matters
A molecular weight of 343 Da avoids the sub-250 Da ‘frequent hitter’ range while remaining below the 500 Da threshold associated with poor permeability, making it a viable starting point for medicinal chemistry programs that require target-specific binding without the risk of non-specific assay interference.
- [1] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
